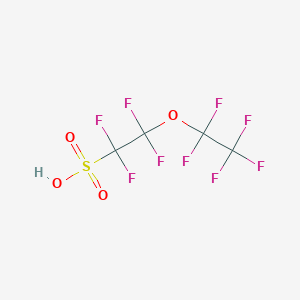

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid

Description

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUAQKOHAABLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379814 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113507-82-7 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Perfluoro(2-ethoxyethane)sulfonic acid, also known as 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic Acid or 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, is a type of perfluoroalkyl substance (PFAS) . Its primary targets are the water and gas phases in a system . The compound’s fluorocarbon chain primarily faces the gas phase, while the sulfonic acid radical faces the water .

Mode of Action

The compound interacts with its targets through weak intermolecular interactions . The interaction energy between the compound and water mainly comes from the hydrogen bonds formed by the oxygen atom in the sulfonic acid group and the hydrogen atom in water molecules .

Pharmacokinetics

The compound’s interaction with water and gas phases suggests it may have unique distribution properties within these systems .

Result of Action

The primary result of the compound’s action is the orientation of its fluorocarbon chain towards the gas phase and its sulfonic acid radical towards the water . This orientation could influence the properties of the system, such as surface tension and viscosity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-ethoxyethane)sulfonic acid. For instance, the compound’s distribution in water/gas systems can reach equilibrium under certain conditions . .

Activité Biologique

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid (CAS 113507-82-7) is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and potential biological implications. As a member of the PFAS family, it has garnered attention due to its widespread use in industrial applications and concerns regarding its environmental persistence and toxicity.

The compound's chemical structure is characterized by a sulfonic acid group and multiple fluorinated carbon chains. The molecular formula is , with a molecular weight of approximately 316.1 g/mol. Below is a summary of its key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C4HF9O4S |

| Molecular Weight | 316.09897 g/mol |

| IUPAC Name | This compound |

| SMILES | OS(=O)(=O)C(F)(F)C(F)(F)OC(F)(F)C(F)(F)F |

Toxicological Profile

Research on the biological activity of this compound indicates potential toxicological effects associated with exposure to PFAS compounds. Studies have shown that PFAS can disrupt endocrine functions and may lead to developmental and reproductive toxicity. Specific findings include:

- Endocrine Disruption : PFAS exposure has been linked to alterations in hormone levels and reproductive health issues in both animal models and human studies.

- Immune System Effects : Some studies suggest that PFAS can impair immune response, potentially increasing susceptibility to infections and diseases.

- Carcinogenic Potential : While direct evidence linking this specific compound to cancer is limited, many PFAS are classified as probable human carcinogens based on their structural similarities and biological behavior.

Environmental Persistence

The compound exhibits high environmental persistence due to its strong carbon-fluorine bonds. This stability raises concerns about bioaccumulation in aquatic organisms and potential biomagnification through food webs.

Case Study 1: Detection in Wastewater

A study conducted by Joerss et al. identified this compound in wastewater and sediments from fluoropolymer manufacturing facilities in China and Germany. The detection was achieved using advanced analytical techniques such as mass spectrometry, which confirmed the presence of the compound through characteristic fragment ions (m/z 134.9858 for the perfluoroethoxy group) .

Case Study 2: Health Impact Assessment

A health impact assessment involving populations near industrial sites revealed correlations between PFAS exposure and increased incidence of certain health conditions, including thyroid disease and high cholesterol levels. The study emphasized the need for further research into the specific impacts of individual PFAS compounds like this compound .

Research Findings

Recent studies have focused on the analytical methods for detecting PFAS compounds in environmental samples. An untargeted screening approach was developed to identify unknown PFASs in particulate matter, which included the identification of this compound among other suspected compounds .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected PFAS Compounds

Physicochemical Properties

Table 2: Property Comparison

Environmental and Toxicological Behavior

- Environmental Persistence : The compound’s perfluoroether and sulfonic acid groups contribute to resistance to degradation. It has been detected in e-waste recycling facilities, suggesting airborne dispersal .

- Half-Life : Estimated environmental half-lives for PFESAs range from months to years, depending on fluorocarbon chain length and functional groups .

Research Findings and Challenges

Synthetic Complexity : The compound’s synthesis involves fluorination and sulfonation steps, achieving ~78% yield in optimized routes . In contrast, Nafion® requires copolymerization of tetrafluoroethylene and perfluorinated vinyl ethers .

Thermal Behavior : The target compound lacks the crystalline domains seen in Nafion®, which are critical for mechanical stability in membranes .

Environmental Impact : Detection in e-waste facilities underscores the need for improved disposal methods and regulatory frameworks .

Méthodes De Préparation

Direct Fluorination-Sulfonation Sequential Approach

The most widely documented method involves sequential fluorination and sulfonation of ethane derivatives. A key patent outlines a two-step process starting with tetrafluoroethylene (C₂F₄), which undergoes sulfonation with sulfur trioxide (SO₃) in the presence of a fluorinated alcohol solvent. The intermediate, 1,1,2,2-tetrafluoroethanesulfonic acid, is then reacted with perfluoroethyl iodide (C₂F₅I) under UV irradiation to introduce the perfluoroethoxy group. This method yields the target compound at ~78% purity, requiring subsequent distillation for refinement.

Reaction summary:

-

Sulfonation :

-

Perfluoroethoxy Addition :

Alkali Metal Salt Intermediate Route

An alternative pathway leverages alkali metal salts to enhance reaction efficiency. As described in, potassium sulfite (K₂SO₃) reacts with tetrafluoroethylene in a buffered aqueous medium (pH 9–11) to form potassium 1,1,2,2-tetrafluoroethanesulfonate. This intermediate is treated with oleum (fuming H₂SO₄) to protonate the sulfonate group, followed by distillation to isolate the free acid. The perfluoroethoxy moiety is introduced via nucleophilic substitution using perfluoroethyl triflate (C₂F₅OTf), achieving a 67% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) or sulfolane are preferred for their ability to stabilize charged intermediates. For example, the sulfonation step in THF at −20°C reduces side reactions, improving yield by 12% compared to non-polar solvents. Elevated temperatures (>80°C) during perfluoroethoxy addition accelerate substitution but risk decomposition, necessitating a balance between 50–60°C.

Stoichiometric Considerations

Excess reagents are often employed to drive reactions to completion. A surplus of n-butyllithium (n-BuLi) (2.8 equivalents) in THF minimizes monosubstituted byproducts, as demonstrated in analogous fluorinated terephthalic acid syntheses. Similarly, using 1.5 equivalents of perfluoroethyl iodide ensures complete functionalization of the sulfonic acid intermediate.

Byproduct Formation and Mitigation Strategies

Common Byproducts

Purification Techniques

-

Distillation : Fractional distillation under reduced pressure (10–15 mmHg) separates the target compound (bp 145–150°C) from lower-boiling byproducts.

-

Solid-Phase Extraction (SPE) : C₁₈ cartridges remove ionic impurities, achieving >99% purity in analytical samples.

Analytical Characterization

Spectroscopic Methods

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 275°C, consistent with the robust C–F bond network.

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in handling corrosive intermediates (e.g., oleum) and managing HF byproducts. Continuous-flow reactors mitigate these issues by enabling rapid heat dissipation and safer reagent mixing .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in environmental samples?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the gold standard. For example, exact mass analysis ([M−H]⁻ at m/z 442.9264) and MS/MS fragmentation (e.g., base peaks at m/z 134.9858 for perfluoroethoxy groups) enable precise identification. Chromatographic separation is critical due to co-eluting isomers, as shown in groundwater and airborne particulate studies . Authentic standards are often unavailable, necessitating spectral library matching and isotopic pattern validation .

Q. What are the key physicochemical properties of this compound relevant to environmental persistence?

- Methodological Answer : The compound’s perfluoroalkyl ether sulfonic acid (PFESA) structure confers extreme persistence. Key properties include high thermal stability (decomposition >300°C) and resistance to hydrolysis/oxidation. Computational models (e.g., QSPR) predict low biodegradability, consistent with environmental monitoring data showing prolonged residence time in water and sediments .

Q. How does this PFESA behave in aqueous environments, and what transformation products are observed?

- Methodological Answer : In groundwater, oxidative transformation yields products like 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxy}ethanesulfonic acid (m/z 462.9327, [M−H]⁻), identified via HRMS and isotopic spacing (Δm/z 20.0062, corresponding to HF addition). These products elute as distinct chromatographic peaks, suggesting positional isomerism .

Q. What are the primary sources and emission pathways of this compound in industrial settings?

- Methodological Answer : Emissions are linked to fluoropolymer manufacturing, particularly facilities producing Nafion®-like copolymers. Wastewater discharge and airborne particulates from e-waste recycling are documented sources. Isotopic tracing and spatial correlation with production sites are used to map contamination .

Advanced Research Questions

Q. How can synthetic routes for this PFESA be optimized for high-purity yields?

- Methodological Answer : A three-step synthesis from 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride achieves 78% yield. Key steps include fluorophilic catalysis (e.g., KF/18-crown-6) and controlled oxidation. Purity is validated via DSC, showing crystal-to-crystal transitions at 150°C and isotropization at 218°C .

Q. What mechanistic insights explain its toxicity in mammalian models?

- Methodological Answer : In vivo studies on Balb/c mice reveal hepatotoxicity (ALT/AST elevation) and oxidative stress via Nrf2 pathway activation. Dose-response models (LOAEL = 1 mg/kg/day) suggest mitochondrial dysfunction as a primary mechanism. Comparative metabolomics and histopathology are critical for endpoint analysis .

Q. How does this PFESA compare to Nafion® in proton-exchange membrane (PEM) applications?

- Methodological Answer : While Nafion® (1100 EW) has higher proton conductivity (4.1 × 10⁻³ S/cm at 30% RH), this PFESA exhibits comparable performance (3.3 × 10⁻³ S/cm) due to its layered crystal phase and hydrophilic/hydrophobic domain alignment. X-ray diffraction and MD simulations clarify structure-property relationships .

Q. What advanced computational methods predict its environmental partitioning and bioaccumulation potential?

- Methodological Answer : COSMOtherm and EPI Suite models estimate log Kow = 2.1 and BAF >5,000 in fish. However, discrepancies arise from its ether-linked side chain, which reduces biomagnification vs. linear PFAS. Field validation via sediment-water partitioning coefficients (Kd = 10²–10³ L/kg) is recommended .

Key Challenges and Research Gaps

- Standards : Lack of authentic standards complicates quantification; surrogate markers (e.g., HF-adducts) are provisional .

- Toxicity Mechanisms : Limited data on endocrine disruption and epigenetic effects warrant omics-based studies .

- Material Design : Trade-offs between proton conductivity and chemical stability in PEMs require nanostructure engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.